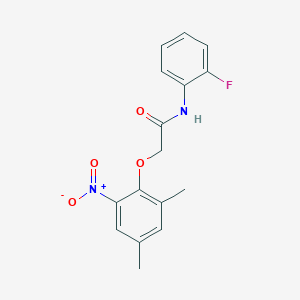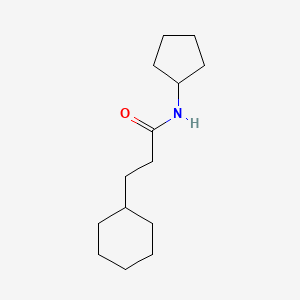
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including nitro, phenoxy, and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Phenoxy Formation: The nitrophenol derivative is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative is then reacted with 2-fluoroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products Formed
Reduction: 2-(2,4-dimethyl-6-aminophenoxy)-N-(2-fluorophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2,4-dimethyl-6-nitrophenoxy)acetic acid and 2-fluoroaniline.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential pharmacophore for designing new drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: As a building block for synthesizing advanced materials with specific electronic or optical properties.
Biological Studies: As a probe to study enzyme interactions or receptor binding in biological systems.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro and fluorophenyl groups can play crucial roles in binding interactions and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-(2,4-dimethyl-6-nitrophenoxy)-N-phenylacetamide: Lacks the fluorine atom, which may influence its electronic properties and interactions.
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, which may alter its chemical behavior and applications.
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-10-7-11(2)16(14(8-10)19(21)22)23-9-15(20)18-13-6-4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASRBNNUOUKLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(THIOPHEN-2-YL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE](/img/structure/B5737192.png)



![N-[(2-hydroxy-1H-indol-3-yl)imino]-4-phenylbenzamide](/img/structure/B5737234.png)
![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)
![2-(4-chlorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5737242.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)
![methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)

![4-propan-2-yl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B5737258.png)
![6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B5737271.png)
